molecular formula C10H12Mg2N5O13P3 B1258106 ATP (dimagnesium)

ATP (dimagnesium)

Cat. No.: B1258106
M. Wt: 551.76 g/mol
InChI Key: YGXMYKTZDMYISM-IDIVVRGQSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine triphosphate (dimagnesium) is a biologically active form of adenosine triphosphate, which is the primary energy carrier in cells. This compound is essential for various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. Adenosine triphosphate (dimagnesium) is often referred to as the “molecular unit of currency” for intracellular energy transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine triphosphate (dimagnesium) can be synthesized through enzymatic reactions involving adenosine diphosphate and inorganic phosphate in the presence of magnesium ions. The reaction typically occurs in the mitochondria of cells during cellular respiration. The presence of magnesium ions is crucial as they stabilize the adenosine triphosphate molecule and facilitate its binding to enzymes .

Industrial Production Methods

Industrial production of adenosine triphosphate (dimagnesium) involves the extraction of adenosine triphosphate from biological sources, followed by the addition of magnesium ions. This process ensures the formation of the biologically active dimagnesium complex. The extracted adenosine triphosphate can be quantified using high-performance liquid chromatography or bioluminescence assays .

Chemical Reactions Analysis

Types of Reactions

Adenosine triphosphate (dimagnesium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Adenosine triphosphate (dimagnesium) exerts its effects by acting as an energy carrier. The magnesium ions stabilize the adenosine triphosphate molecule, allowing it to bind to enzymes and participate in energy transfer reactions. The hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate releases energy, which is used to power various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine triphosphate (dimagnesium) is unique due to its high energy content and its role as the primary energy carrier in cells. The presence of magnesium ions enhances its stability and binding affinity to enzymes, making it more efficient in energy transfer reactions compared to other nucleotides .

Properties

Molecular Formula

C10H12Mg2N5O13P3

Molecular Weight

551.76 g/mol

IUPAC Name

dimagnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.2Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1

InChI Key

YGXMYKTZDMYISM-IDIVVRGQSA-J

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2]

Pictograms

Irritant

Synonyms

Adenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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